molecular formula C9H7BrO4 B1336058 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 16081-71-3

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1336058
CAS No.: 16081-71-3
M. Wt: 259.05 g/mol
InChI Key: GDFMTYVYQCKKOE-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is an organic compound with the molecular formula C9H7BrO4 It is a brominated derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by carboxylation. One common method includes the following steps:

    Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxine, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Carboxylation: The brominated intermediate is then reacted with carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to introduce the carboxylic acid group. This step is usually performed under high-pressure conditions to facilitate the carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) in the presence of an alcohol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Esterification: Formation of esters with various alcohols.

Scientific Research Applications

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
  • 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide

Uniqueness

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the dioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFMTYVYQCKKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70410899
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16081-71-3
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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